molecular formula C9H9N2NaO3 B12685369 Sodium 2-(acetylamino)-5-aminobenzoate CAS No. 85237-54-3

Sodium 2-(acetylamino)-5-aminobenzoate

Cat. No.: B12685369
CAS No.: 85237-54-3
M. Wt: 216.17 g/mol
InChI Key: SBLCFKDQDWZAJH-UHFFFAOYSA-M
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Description

Sodium 2-(acetylamino)-5-aminobenzoate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes both acetylamino and aminobenzoate groups, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(acetylamino)-5-aminobenzoate typically involves the acetylation of 5-aminosalicylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Neutralization: Adding sodium hydroxide to the acetylated product to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation: Using large quantities of acetic anhydride and a suitable base.

    Purification: Crystallization or recrystallization to obtain a pure product.

    Quality Control: Ensuring the product meets industrial standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(acetylamino)-5-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing nucleophiles like halides or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(acetylamino)-5-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(acetylamino)-5-aminobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: The compound may inhibit the synthesis of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

    Sodium 2-(acetylamino)-5-aminobenzoate: Known for its unique combination of acetylamino and aminobenzoate groups.

    Sodium 2-(acetylamino)-4-aminobenzoate: Similar structure but with different positional isomerism.

    Sodium 2-(acetylamino)-3-aminobenzoate: Another positional isomer with distinct chemical properties.

Uniqueness: this compound stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

85237-54-3

Molecular Formula

C9H9N2NaO3

Molecular Weight

216.17 g/mol

IUPAC Name

sodium;2-acetamido-5-aminobenzoate

InChI

InChI=1S/C9H10N2O3.Na/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14;/h2-4H,10H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

SBLCFKDQDWZAJH-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)C(=O)[O-].[Na+]

Origin of Product

United States

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